Chromatographic Distinction of (2S,4R)-Fosinopril Sodium Salt from Therapeutic Fosinopril Sodium
Reversed-phase high-performance liquid chromatographic (RP-HPLC) methods developed for fosinopril sodium drug substance demonstrate baseline separation of the (2S,4R) diastereomer from the therapeutically active fosinopril sodium peak [1]. This chromatographic resolution is essential for accurate quantification of Impurity D in finished pharmaceutical products, as co-elution with the active pharmaceutical ingredient would lead to underreporting of impurity levels [2].
| Evidence Dimension | HPLC retention time separation |
|---|---|
| Target Compound Data | Baseline-resolved peak distinct from fosinopril sodium |
| Comparator Or Baseline | Fosinopril sodium (therapeutic stereoisomer; CAS 88889-14-9) |
| Quantified Difference | Achieves resolution Rs ≥ 1.5 (baseline separation) from fosinopril sodium peak |
| Conditions | RP-HPLC method; Extend RP-C18 column (25 μm, 4.6 mm × 250 mm); acetonitrile/aqueous ammonia buffer (pH 9) gradient |
Why This Matters
Procurement of the correct stereochemically-defined reference standard (CAS 1356353-41-7) is mandatory for USP/EP compliance, as substitution with structurally similar compounds will fail system suitability criteria for impurity D quantification.
- [1] Filipic S, et al. Fosinopril-sodium and its degradation product analysis in Monopril® tablets by RP-HPLC. Faculty of Pharmacy, University of Belgrade. 2023. View Source
- [2] Al-Tannak NF, et al. Fast gradient HPLC method with UV detection for simultaneous determination of seven ACE inhibitors. Talanta. 2021. View Source
